molecular formula C14H18F2N2O6S B3244696 5-amino-4-fluoro-2-methylphenol;sulfuric acid CAS No. 163183-01-5

5-amino-4-fluoro-2-methylphenol;sulfuric acid

Cat. No.: B3244696
CAS No.: 163183-01-5
M. Wt: 380.37 g/mol
InChI Key: FRZRJNBRHWNCDB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-amino-4-fluoro-2-methylphenol;sulfuric acid involves several steps. One common synthetic route includes the nitration of 4-fluoro-2-methylphenol, followed by reduction to obtain the amino derivative. The final step involves the reaction with sulfuric acid to form the sulfate salt . Industrial production methods typically involve similar steps but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

5-Amino-4-fluoro-2-methylphenol;sulfuric acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Amino-4-fluoro-2-methylphenol;sulfuric acid is widely used in scientific research due to its unique properties. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it is used in proteomics research to study protein interactions and functions . Additionally, it has applications in the pharmaceutical industry for the development of new drugs and in the agrochemical industry for creating new pesticides .

Mechanism of Action

The mechanism of action of 5-amino-4-fluoro-2-methylphenol;sulfuric acid involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Properties

IUPAC Name

5-amino-4-fluoro-2-methylphenol;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H8FNO.H2O4S/c2*1-4-2-5(8)6(9)3-7(4)10;1-5(2,3)4/h2*2-3,10H,9H2,1H3;(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZRJNBRHWNCDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)N)F.CC1=CC(=C(C=C1O)N)F.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163183-01-5
Record name 5-Amino-4-fluoro-2-methylphenol sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163183015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-AMINO-4-FLUORO-2-METHYLPHENOL SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3JG7RM155
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-amino-4-fluoro-2-methylphenol;sulfuric acid
Reactant of Route 2
5-amino-4-fluoro-2-methylphenol;sulfuric acid
Reactant of Route 3
5-amino-4-fluoro-2-methylphenol;sulfuric acid
Reactant of Route 4
5-amino-4-fluoro-2-methylphenol;sulfuric acid
Reactant of Route 5
5-amino-4-fluoro-2-methylphenol;sulfuric acid
Reactant of Route 6
5-amino-4-fluoro-2-methylphenol;sulfuric acid

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